molecular formula C11H9NO2 B2522570 (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid CAS No. 705250-93-7

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2522570
CAS No.: 705250-93-7
M. Wt: 187.198
InChI Key: JEPNFLRZCVLACW-VHSXEESVSA-N
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Description

(1R,2R)-2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid (CAS: 1909294-43-4) is a cyclopropane derivative featuring a trans-configuration (1R,2R) and a 3-cyanophenyl substituent. The cyano group (-CN) at the meta position of the aromatic ring distinguishes it from other cyclopropane carboxylic acids.

Properties

IUPAC Name

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPNFLRZCVLACW-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a 3-cyanophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as catalyst loading, solvent choice, and temperature control, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyanophenyl group can be reduced to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acids

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent(s) Key Features CAS Number Reference
rac-(1R,2R)-2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid 3-Cyanophenyl Strong electron-withdrawing -CN group; trans-configuration 1909294-43-4
1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid (12d) 3-Chlorophenyl, cyclopropene Chlorine substituent; cyclopropene ring (unsaturated) N/A
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl Chlorine at ortho position; trans-configuration 1181230-38-5
trans-2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid 2,3-Difluorophenyl Two fluorine atoms; increased electronegativity N/A
(1R,2R)-2-((3E,5Z)-6-Bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid (13) Brominated alkenyl chain Extended alkenyl chain with bromine; anti-inflammatory activity N/A
Solanoeclepin B Polycyclic substituent Complex tricyclic structure; natural hatching factor for nematodes N/A
Key Observations:
  • Electron-Withdrawing vs.
  • Stereochemistry: The (1R,2R) configuration is critical for bioactivity in many analogs, such as solanoeclepin B, where stereochemistry determines biological specificity .

Physical and Chemical Properties

  • Melting Points: 3-Chlorophenyl analog (12d): 84–86°C . 2-Chloro-4-fluorophenyl analog (17d): 152.4–155.1°C . The cyano group in the target compound may increase melting point due to stronger intermolecular interactions.
  • Solubility : The -CN group likely enhances water solubility compared to halogenated analogs, though experimental data are needed.

Biological Activity

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its potential biological applications. This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and receptors. Understanding its biological activity is crucial for its application in medicinal chemistry and agricultural sciences.

  • Molecular Formula : C11_{11}H9_9NO2_2
  • Molar Mass : 187.19 g/mol
  • Density : 1.31 g/cm³ (predicted)
  • pKa : 4.44 (predicted) .

The biological activity of this compound is largely attributed to:

  • Enzyme Interaction : The compound can modulate enzyme activity, particularly those involved in metabolic pathways. Its carboxylic acid group facilitates hydrogen bonding, while the cyanophenyl moiety can engage in π-π interactions, enhancing binding affinity to target enzymes .
  • Inhibition of Ethylene Biosynthesis : Research indicates that derivatives of cyclopropane carboxylic acids can inhibit ethylene production in plants, which is critical for regulating fruit ripening and senescence .

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes such as:

  • 1-Aminocyclopropane-1-carboxylate oxidase (ACO) : Molecular docking studies suggest that this compound exhibits significant binding affinity to ACO, which is pivotal in ethylene biosynthesis in plants .

2. Biochemical Assays

Due to its ability to interact with various biomolecules, this compound serves as a valuable probe in biochemical assays aimed at understanding enzyme-substrate interactions .

Case Study 1: Ethylene Inhibition in Plants

In a study examining the effects of cyclopropane carboxylic acids on ACO activity, this compound demonstrated a binding constant KbK_b of approximately 5.9385×1045.9385\times 10^4 M1^{-1}, indicating strong potential as an ethylene biosynthesis inhibitor .

Case Study 2: Molecular Docking Analysis

Molecular docking studies have shown that the compound binds effectively to the active site of ACO, suggesting it could be developed into a lead compound for agricultural applications aimed at delaying fruit ripening and enhancing shelf life .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityBinding Affinity
Cyclopropane-1-carboxylic acidStructureLess versatile; lacks cyanophenyl groupN/A
2-(3-cyanophenyl)propanoic acidStructureSimilar but less reactiveN/A
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acidStructureHigher binding affinity to ACOKb=4.94×104K_b=4.94\times 10^4 M1^{-1}

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